molecular formula C10H24O3Si2 B8571009 (3-glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane

(3-glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane

Cat. No.: B8571009
M. Wt: 248.47 g/mol
InChI Key: ICYXLXKMZOOGPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane is a chemical compound known for its unique structure and properties. It belongs to the class of organosilicon compounds, which are widely used in various industrial and scientific applications due to their stability and versatility. This compound features an epoxy group and a disiloxane backbone, making it a valuable intermediate in organic synthesis and materials science.

Preparation Methods

The synthesis of (3-glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane typically involves the reaction of appropriate siloxane precursors with epoxide-containing reagents. One common method includes the hydrosilylation of allyl glycidyl ether with tetramethyldisiloxane in the presence of a platinum catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity .

Chemical Reactions Analysis

(3-glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane undergoes various chemical reactions, including:

    Oxidation: The epoxy group can be oxidized to form diols or other oxygenated products.

    Reduction: Reduction reactions can open the epoxy ring, leading to the formation of alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the epoxy group is replaced by other functional groups.

    Polymerization: The epoxy group can undergo polymerization reactions, forming cross-linked polymer networks.

Common reagents used in these reactions include oxidizing agents like peroxides, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

(3-glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane involves the interaction of its functional groups with target molecules. The epoxy group is highly reactive and can form covalent bonds with nucleophiles, leading to the modification of the target molecules. The disiloxane backbone provides stability and flexibility, allowing the compound to interact with various molecular targets and pathways .

Comparison with Similar Compounds

(3-glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of an epoxy group and a disiloxane backbone, which provides a balance of reactivity and stability, making it a versatile compound for various applications.

Properties

Molecular Formula

C10H24O3Si2

Molecular Weight

248.47 g/mol

IUPAC Name

dimethylsilyloxy-dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silane

InChI

InChI=1S/C10H24O3Si2/c1-14(2)13-15(3,4)7-5-6-11-8-10-9-12-10/h10,14H,5-9H2,1-4H3

InChI Key

ICYXLXKMZOOGPX-UHFFFAOYSA-N

Canonical SMILES

C[SiH](C)O[Si](C)(C)CCCOCC1CO1

Origin of Product

United States

Synthesis routes and methods

Procedure details

An example of the synthesis of compound (5) is described in the following. 1,1,3,3-Tetramethyldisiloxane (17.5 g, 130 mmoles) is heated to the refluxing temperature and 1 mL of a 1 weight percent solution of hexachloroplatinic acid in diethylene glycol diethyl ether is added. Allyl glycidyl ether (11.4 g (100 mmoles) is added dropwise. At the same time, the temperature rises to 95° C. The reaction mixture is stirred for 2 hours at 120° C. and then fractionated with the help of a packed column. At 73° C. and 0.65 hPa, 1-(6,7-epoxy-4-oxaheptyl)-1,1,3,3-tetramethyldisiloxane (monoaddition compound) is obtained as a clear liquid.
[Compound]
Name
compound ( 5 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
17.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.